tunicamycin C

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

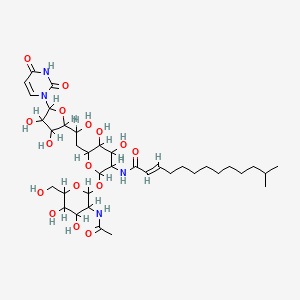

Molecular Formula |

C37H60N4O16 |

|---|---|

Molecular Weight |

816.9 g/mol |

IUPAC Name |

(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridec-2-enamide |

InChI |

InChI=1S/C37H60N4O16/c1-18(2)12-10-8-6-4-5-7-9-11-13-23(45)39-26-30(50)27(47)21(54-36(26)57-35-25(38-19(3)43)29(49)28(48)22(17-42)55-35)16-20(44)33-31(51)32(52)34(56-33)41-15-14-24(46)40-37(41)53/h11,13-15,18,20-22,25-36,42,44,47-52H,4-10,12,16-17H2,1-3H3,(H,38,43)(H,39,45)(H,40,46,53)/b13-11+ |

InChI Key |

YJQCOFNZVFGCAF-ACCUITESSA-N |

Isomeric SMILES |

CC(C)CCCCCCCC/C=C/C(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Canonical SMILES |

CC(C)CCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Pictograms |

Acute Toxic |

Synonyms |

A1-tunicamycin tunicamycin A1 |

Origin of Product |

United States |

Origin and Biosynthetic Pathways of Tunicamycin C

Microbial Production of Tunicamycin (B1663573) C Homologs

The production of tunicamycin is attributed to several species of bacteria, primarily within the genus Streptomyces. These soil-dwelling actinomycetes are renowned for their ability to produce a wide array of secondary metabolites, including many clinically significant antibiotics.

Tunicamycins are produced by several Streptomyces species, including Streptomyces lysosuperificus and Streptomyces chartreusis. ox.ac.ukwikipedia.org The initial discovery of tunicamycin arose from screening thousands of actinomycetes, which led to the identification of a strain that produced an antibiotic effective against both RNA and DNA viruses. fermentek.com Further research has solidified the role of Streptomyces as the primary producers of this class of antibiotics. fermentek.com Genome sequencing has also identified a tunicamycin biosynthetic gene cluster in Rathayibacter toxicus, a Gram-positive bacterium, suggesting a potential for horizontal gene transfer of this pathway. plos.org

Tunicamycin is not a single compound but rather a mixture of closely related homologs. These homologs, including tunicamycin C, differ in the length and structure of their fatty acid side chains. ox.ac.uk The various tunicamycin homologs are designated with letters (e.g., A, B, C, D). tocris.comvwr.com For instance, this compound possesses a specific fatty acid moiety that distinguishes it from other members of the family. tocris.com The composition of the tunicamycin mixture can vary between different producing strains and can be influenced by fermentation conditions. This heterogeneity is a result of the promiscuity of the enzymes involved in the final acylation step of the biosynthetic pathway.

Table 1: Major Tunicamycin Homologs

| Homolog | Fatty Acid Side Chain (n=) | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Tunicamycin A | 8 | C37H60N4O16 | 816.90 |

| Tunicamycin B | 9 | C38H62N4O16 | 830.93 |

| This compound | 10 | C39H64N4O16 | 844.95 |

| Tunicamycin D | 11 | C40H66N4O16 | 858.99 |

Elucidation of the this compound Biosynthesis Gene Cluster

The biosynthesis of tunicamycin is a complex process orchestrated by a dedicated set of genes organized in a cluster. The characterization of this gene cluster has provided significant insights into the novel enzymatic reactions required to assemble the unique tunicamycin structure.

The tunicamycin biosynthetic gene cluster, often referred to as the tun cluster, has been identified and characterized in Streptomyces chartreusis. wikipedia.orgnih.gov This cluster is minimally composed of 12 genes, designated tunA through tunL, which are essential for tunicamycin production. nih.govresearchgate.net Some analyses suggest the cluster may contain up to 14 genes (tunA-tunN). wikipedia.org The genes within the cluster are tightly packed and are likely transcribed as a single polycistronic message from two promoters. researchgate.net Heterologous expression of this minimal gene cluster in a non-producing Streptomyces host has successfully induced tunicamycin production, confirming the role of these genes in the biosynthetic pathway. nih.govresearchgate.net Similar gene clusters have also been identified in other bacteria, such as Streptomyces clavuligerus and Actinosynnema mirum. researchgate.net

Table 2: Key Genes in the Tunicamycin Biosynthesis Cluster and Their Putative Functions

| Gene | Putative Function |

|---|---|

| tunA | UDP-GlcNAc 5,6-dehydratase |

| tunB | Radical SAM enzyme involved in C-C bond formation |

| tunC | N-acyltransferase |

| tunD | Glycosyltransferase |

| tunE | Deacetylase |

| tunF | UDP-6-deoxy-GlcNAc-5,6-ene 4''-epimerase |

| tunG | Putative monophosphatase |

| tunH | UDP-N-acetyltunicamine hydrolase |

| tunI/J | ABC transporter for self-resistance |

| tunK | Acyl carrier protein (ACP) |

| tunL | Regulation of lipid synthesis |

| tunM | Putative methyltransferase-like protein, assists TunB |

| tunN | Nucleotide diphosphatase |

A pivotal step in the biosynthesis of the tunicamine (B1682046) core, the unique 11-carbon aminodialdose sugar of tunicamycin, is the formation of a carbon-carbon bond between a pentose (B10789219) and a hexose (B10828440) derivative. nih.govh1.co This challenging chemical transformation is catalyzed by TunB, a putative radical S-adenosyl-L-methionine (SAM) enzyme. researchgate.netnih.govwikipedia.org Radical SAM enzymes are a large superfamily of proteins that utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. nih.govwikipedia.org This radical initiates a variety of chemical reactions, often involving the functionalization of unactivated C-H bonds. wikipedia.org

In the tunicamycin pathway, TunB is proposed to generate a radical on the 5'-carbon of uridine (B1682114). wikipedia.org This radical intermediate is then coupled with an exo-glycal derivative of N-acetylglucosamine (UDP-6-deoxy-5,6-ene-GalNAc), which is formed by the actions of TunA and TunF. wikipedia.orgresearchgate.net The TunM protein, which shows homology to methyltransferases but lacks a key motif for such activity, is thought to assist TunB in this crucial C-C bond formation. wikipedia.orgrsc.org Deletion of the tunB gene in Streptomyces leads to the accumulation of the exo-glycal intermediate, confirming the essential role of TunB in the subsequent coupling step. ox.ac.ukresearchgate.net

The biosynthesis of the unique tunicamine core begins with the modification of UDP-N-acetylglucosamine (UDP-GlcNAc), a common precursor in primary metabolism. Two key enzymes, TunA and TunF, are responsible for the initial steps that prepare the hexosamine for the C-C bond formation.

TunA is a UDP-GlcNAc 5,6-dehydratase that exhibits unusual regioselectivity. ox.ac.ukresearchgate.net It catalyzes the formation of an exo-glycal enol ether, UDP-6-deoxy-GlcNAc-5,6-ene, from UDP-GlcNAc. researchgate.netresearchgate.net This reaction is a critical and previously unseen step in natural product biosynthesis. ox.ac.ukresearchgate.net

Following the action of TunA, the enzyme TunF, a UDP-glucose-4-epimerase, acts on the newly formed exo-glycal. ox.ac.ukrsc.orgresearchgate.net TunF epimerizes the C-4'' position of UDP-6-deoxy-GlcNAc-5,6-ene, converting the glucose derivative into a galactose configuration to yield UDP-6-deoxy-GalNAc-5,6-ene. ox.ac.ukresearchgate.netresearchgate.net This product is the substrate for the subsequent C-C bond formation catalyzed by TunB. researchgate.net In vitro studies have confirmed the sequential activity of TunA and TunF and have delineated this early part of the biosynthetic pathway. ox.ac.ukresearchgate.net

Proposed Novel Biosynthetic Pathway Steps

Recent research has illuminated a revised and more detailed biosynthetic pathway for tunicamycin, highlighting several novel enzymatic steps. wikipedia.orgresearchgate.netoup.comnih.gov A key feature of this pathway is the formation of unique exo-glycal intermediates, a previously unobserved phenomenon in biological systems. ox.ac.ukresearchgate.netnih.gov

The proposed pathway involves a series of enzymatic transformations:

Dehydration and Epimerization: The pathway initiates with the enzyme TunA, which acts as a 5,6-dehydratase on UDP-N-acetylglucosamine (UDP-GlcNAc), a common sugar nucleotide. ox.ac.ukresearchgate.net This reaction forms an exo-glycal enol ether, UDP-6-deoxy-GlcNAc-5,6-ene. researchgate.netresearchgate.net Subsequently, the enzyme TunF, an epimerase, converts this intermediate to UDP-6-deoxy-GalNAc-5,6-ene. researchgate.netresearchgate.net

Radical-Mediated C-C Bond Formation: A crucial and unusual step involves the coupling of this exo-glycal intermediate with a uridine derivative. ox.ac.ukresearchgate.net The enzyme TunB, a radical SAM (S-adenosylmethionine) enzyme, is believed to generate a uridine-5'-radical from uridine triphosphate (UTP). wikipedia.orgresearchgate.net This radical then reacts with UDP-6-deoxy-GalNAc-5,6-ene in a regio- and stereoselective manner to form the 11-carbon tunicamine core. researchgate.netresearchgate.net The enzyme TunM is also implicated in this step, possibly acting as a partner to TunB to facilitate the radical reaction. wikipedia.orgresearchgate.net

Final Assembly: Following the formation of the tunicamine core, subsequent enzymatic steps include the attachment of the terminal GlcNAc residue and the fatty acyl chain to complete the tunicamycin molecule. wikipedia.orgrsc.org

Precursor Incorporation and Metabolic Intermediates in this compound Biosynthesis

The construction of the complex this compound molecule relies on the incorporation of several key precursors and proceeds through a series of distinct metabolic intermediates.

| Precursor | Isotope Used | Finding |

| Uridine | ¹⁴C | Incorporated into the tunicamycin molecule. rsc.org |

| D-Glucosamine | ¹⁴C | Incorporated into both the tunicamine core and the terminal GlcNAc. rsc.org |

| D-Glucose | ¹³C | Equivalent enrichment in both the tunicamine and terminal GlcNAc anomeric carbons. rsc.orgnih.gov |

| [uracil-5-²H]-labeled tunicamycin | ²H | Established the complete ESI-CID-MS fragmentation pathway. nih.govebi.ac.uk |

| [6,6'-²H,²H]-labeled D-glucose | ²H | Seven deuteriums incorporated into tunicamycin, with six from D-GlcNAc and one from uridine and/or D-ribose. ebi.ac.uknih.gov |

Identification of Exo-Glycal Intermediates

A significant breakthrough in understanding tunicamycin biosynthesis was the identification of exo-glycal intermediates. ox.ac.ukresearchgate.netnih.gov These unusual molecules are formed through the action of the enzyme TunA, which catalyzes a 5,6-dehydration of UDP-GlcNAc to produce UDP-6-deoxy-GlcNAc-5,6-ene. researchgate.netresearchgate.net This intermediate is then acted upon by the epimerase TunF to yield UDP-6-deoxy-GalNAc-5,6-ene. researchgate.netresearchgate.net The discovery of these exo-glycal intermediates was unprecedented in biology and suggests a novel mechanism for C-C bond formation in the construction of the tunicamine core. ox.ac.ukresearchgate.netnih.gov Deletion of the tunB gene in Streptomyces strains leads to the accumulation of this exo-glycal product, further confirming its role as a key intermediate in the pathway. ox.ac.uknih.gov

Formation of the Undecodialdose Tunicamine Core

The formation of the unique 11-carbon tunicamine core is the central and most complex event in tunicamycin biosynthesis. nih.govnih.gov This process involves the unprecedented coupling of two sugar-derived precursors: the uridine-5'-aldehyde and the UDP-4-keto-6-ene-N-acetylhexosamine. ebi.ac.uknih.govebi.ac.uk It is proposed that a radical-mediated reaction, catalyzed by the radical SAM enzyme TunB, joins the 5'-carbon of uridine to the 6'-carbon of the hexosamine derivative. wikipedia.orgresearchgate.net This C-C bond formation creates the 11-carbon backbone of tunicamine. ox.ac.uk The resulting intermediate, UDP-N-acetyl-tunicamine, then undergoes further modifications. wikipedia.org

Role of Fatty Acyl Moiety Incorporation

The final step in the biosynthesis of this compound is the attachment of a specific fatty acyl group to the amino group of the tunicamine core. rsc.orgebi.ac.uk The tunicamycin complex produced by Streptomyces species is a mixture of homologs that differ in the length and branching of their fatty acid side chains. ox.ac.ukebi.ac.uk The tun gene cluster includes genes like tunL and tunK (an acyl carrier protein) that are involved in sequestering fatty acids from primary metabolism and preparing them for incorporation. rsc.org The enzyme TunC, a GNAT (Gcn5-related N-acetyltransferase) superfamily protein, is proposed to catalyze the final N-acylation step, transferring the fatty acyl group from an acyl carrier protein (ACP) thioester to the tunicamycin core. rsc.org It is also possible that TunC utilizes fatty acyl-CoA substrates directly from the β-oxidation pathway. rsc.org

Mechanisms of Biosynthetic Regulation and Control

The production of tunicamycin is a tightly regulated process to ensure efficient synthesis without negatively impacting the producing organism's essential cellular functions. The tun gene cluster contains genes that are likely involved in regulating the biosynthesis. For instance, the gene tunL is thought to play a role in regulating lipid metabolism, diverting cellular fatty acids towards tunicamycin biosynthesis. rsc.org Furthermore, the presence of transporter genes, such as tunI and tunJ, within the cluster suggests a self-resistance mechanism where the antibiotic is actively pumped out of the cell to prevent its toxic effects on the producer. rsc.org The clustering of the biosynthetic genes itself suggests a coordinated transcriptional regulation, likely from a single polycistronic transcript. rsc.org However, the specific regulatory proteins and the detailed mechanisms governing the expression of the tun gene cluster are still areas of active investigation.

Molecular and Cellular Mechanisms of Tunicamycin C Action

Targeting of N-linked Glycosylation Pathways

The primary mechanism of Tunicamycin (B1663573) C is the disruption of the N-linked glycosylation pathway, a fundamental process for the proper folding, stability, and function of many proteins. nih.govnih.gov

Inhibition of GlcNAc Phosphotransferase (GPT) / Dolichyl-Phosphate N-Acetylglucosaminephosphotransferase (DPAGT1)

Tunicamycin C's main target is the enzyme GlcNAc phosphotransferase (GPT), also known as dolichyl-phosphate N-acetylglucosaminephosphotransferase (DPAGT1). rndsystems.comhellobio.comnih.gov This enzyme catalyzes the first committed step in the biosynthesis of N-linked glycoproteins. nih.govpnas.org Tunicamycin acts as a potent inhibitor of DPAGT1. hellobio.comnih.gov Structural studies have revealed that tunicamycin achieves this inhibition through partial mimicry of the Michaelis complex formed by the enzyme's substrates, UDP-N-acetylglucosamine (UDP-GlcNAc) and the acceptor phospholipid dolichol phosphate (B84403). nih.govbiorxiv.org The uridyl and GlcNAc parts of tunicamycin occupy nearly identical sites as the natural substrate UDP-GlcNAc, effectively blocking the enzyme's active site. nih.govbiorxiv.org Tunicamycin has been shown to fully inhibit DPAGT1 at a 1:1 molar ratio with the enzyme. nih.govbiorxiv.org

| Source | Key Finding |

|---|---|

| Hello Bio hellobio.com | Tunicamycin inhibits the DPAGT1 enzyme to block one of the first steps of glycoprotein (B1211001) biosynthesis. |

| Yoo et al. (2018) nih.gov | Inhibition is achieved through partial mimicry of the Michaelis complex; tunicamycin fully inhibits DPAGT1 at a 1:1 molar ratio. |

| PNAS (2014) pnas.org | Tunicamycin prevents the first committed step of N-linked glycosylation of proteins by inhibiting DPAGT1 in the ER. |

| R&D Systems rndsystems.com | Tunicamycin is an antibiotic that inhibits GlcNAc phosphotransferase (GPT), blocking the formation of N-glycosidic linkages. |

| Abcam abcam.com | It inhibits GlcNAc phosphotransferase (GPT) in the first step of glycoprotein synthesis. |

Disruption of UDP-N-acetylglucosamine (GlcNAc) to Dolichol Phosphate Transfer

By inhibiting DPAGT1, this compound directly and competitively blocks the transfer of the N-acetylglucosamine-1-phosphate (GlcNAc-1-P) moiety from the donor substrate, UDP-GlcNAc, to the lipid carrier dolichol phosphate (Dol-P). cellsignal.comabcam.commdpi.com This reaction is the crucial initiating event for the assembly of the lipid-linked oligosaccharide precursor required for N-glycosylation. nih.gov The prevention of this transfer effectively halts the entire downstream pathway of N-linked glycosylation at its outset. abcam.comrndsystems.com

Impairment of Oligosaccharide Biosynthesis and Protein Maturation

The block in the initial transfer step leads to a failure in the biosynthesis of oligosaccharides. mdpi.com Without the formation of the dolichol-pyrophosphate-N-acetylglucosamine (Dol-PP-GlcNAc) intermediate, the subsequent addition of other sugar residues to build the core glycan structure cannot occur. This disruption of oligosaccharide synthesis means that nascent polypeptide chains translocating into the endoplasmic reticulum cannot be glycosylated. mdpi.com Since N-linked glycosylation is essential for the proper folding, quality control, and maturation of a vast number of proteins, its inhibition leads to widespread impairment of protein maturation. nih.govmdpi.com

Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

The failure of N-linked glycosylation has profound consequences for the homeostasis of the endoplasmic reticulum, leading to a condition known as ER stress and the activation of a complex signaling network called the Unfolded Protein Response (UPR). hellobio.commdpi.com

Accumulation of Misfolded Proteins in the ER

A primary function of N-linked glycans is to serve as folding tags, assisting nascent proteins in attaining their correct three-dimensional structures. The inhibition of glycosylation by this compound results in a large-scale accumulation of non-glycosylated, and therefore misfolded or unfolded, proteins within the ER lumen. hellobio.compnas.org This aggregation of aberrant proteins disrupts the normal functions of the ER and constitutes a significant cellular stressor. hellobio.compnas.org

Activation of UPR Signaling Branches (PERK, IRE1, ATF6)

The accumulation of misfolded proteins is detected by ER-resident transmembrane sensor proteins, which triggers the Unfolded Protein Response (UPR). hellobio.compnas.org The UPR is a sophisticated signaling pathway designed to alleviate ER stress and restore homeostasis. Research has demonstrated that treatment with tunicamycin activates the key branches of the UPR. cellsignal.comacs.org This includes the activation of PERK (Protein kinase R-like endoplasmic reticulum kinase), which has been shown to be upregulated following tunicamycin treatment. cellsignal.com Studies also show a significant increase in the downstream transcription factor ATF4, a key component of the PERK pathway, in response to tunicamycin. acs.org The activation of the UPR is a clear and direct consequence of the potent inhibition of DPAGT1 and the resulting ER stress. pnas.orgacs.org

| Source | Key Finding |

|---|---|

| ACS Central Science (2024) acs.org | As a potent DPAGT1 inhibitor, tunicamycin elicits a clear ER stress response, including a significant increase in ATF4, consistent with UPR activation. |

| Hello Bio hellobio.com | Inhibition of glycoprotein biosynthesis results in the accumulation of misfolded proteins, causing subsequent ER stress and UPR activation. |

| PNAS (2014) pnas.org | Inhibition of DPAGT1 causes extensive protein misfolding and activation of the unfolded protein response (UPR). |

| Cell Signaling Technology cellsignal.com | Tunicamycin increases the expression of PERK and induces autophagy in response to ER stress. |

| MDPI (2023) mdpi.com | The inhibition of N-linked glycosylation results in the unfolded protein response (UPR) and cellular stress. |

Downstream Signaling Events (e.g., CHOP, BIP Upregulation)

The primary action of this compound in eukaryotic cells is the inhibition of N-acetylglucosamine transferases, which blocks the initial step of N-linked glycosylation in the endoplasmic reticulum (ER). mdpi.com This disruption leads to an accumulation of unfolded or misfolded proteins within the ER, a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). mdpi.comresearchgate.net

The UPR is mediated by three main ER-resident transmembrane proteins: PERK (protein kinase RNA-like endoplasmic reticulum kinase), IRE1 (inositol-requiring enzyme 1), and ATF6 (activating transcription factor 6). mdpi.com A key event in the UPR is the upregulation of ER chaperone proteins, which assist in protein folding. One of the most prominent chaperones is the 78-kDa glucose-regulated protein (GRP78), also known as Binding-immunoglobulin Protein (BiP). nih.govembopress.org this compound treatment consistently leads to a significant increase in the expression of BiP as the cell attempts to manage the load of unfolded proteins. koreamed.orgresearchgate.net

If the ER stress is severe or prolonged, the UPR shifts from a pro-survival to a pro-apoptotic response. A critical mediator of this shift is the C/EBP-homologous protein (CHOP), a transcription factor. embopress.orgnih.gov this compound-induced ER stress leads to a marked upregulation of CHOP expression. nih.govnih.govspandidos-publications.com The induction of CHOP is a key step in initiating apoptosis in response to unresolved ER stress. nih.gov Studies have shown that in various cell types, including primary neurons and cancer cells, treatment with tunicamycin results in the elevated expression of both BiP and CHOP, confirming the induction of the UPR. koreamed.orgresearchgate.net

| Cell Line/Type | This compound Effect | Observed Outcome | Reference |

| Hepatocellular Carcinoma Cells | ER Stress Induction | Increased expression of Grp78 (BiP) and CHOP; induction of apoptosis. | nih.gov |

| Human Umbilical Vein Cells (HUVECs) | ER Stress Induction | Increased expression of BiP and CHOP. | koreamed.org |

| Primary Neurons | ER Stress Induction | Increased mRNA levels of BiP and CHOP. | researchgate.net |

| L1210 Murine Leukemia Cells | ER Stress Induction | Upregulation of CHOP in sensitive cells. | nih.gov |

| Breast Cancer MCF-7 Cells | ER Stress Induction | Upregulation of CHOP in a concentration-dependent manner. | spandidos-publications.com |

Modulation of Intracellular Signaling Networks

This compound's impact extends beyond the UPR, influencing several critical intracellular signaling networks that govern cell survival, proliferation, and apoptosis.

The AKT/NF-κB signaling pathway is a crucial regulator of cell survival and proliferation. Research indicates that this compound can suppress this pathway in various cancer cells. mdpi.comnih.gov Treatment with this compound has been shown to inhibit the expression and activation of both Protein Kinase B (Akt) and Nuclear Factor-kappa B (NF-κB). nih.govresearchgate.net This inhibition is significant because the AKT/NF-κB pathway is often hyperactivated in cancer, promoting cell growth and resistance to therapy. By downregulating this pathway, this compound can decrease cancer cell growth and aggressiveness. nih.gov Furthermore, the deglycosylation of specific proteins by this compound has been found to enhance the sensitivity of cancer cells to chemotherapeutic agents by inactivating the AKT/NF-κB signaling pathway and promoting apoptosis. spandidos-publications.com

Under conditions of sustained ER stress induced by this compound, a unique signaling cascade involving the mechanistic Target of Rapamycin Complex 1 (mTORC1) is activated. mdpi.comresearchgate.net In prostate cancer cells, prolonged ER stress leads to a significant upregulation of endothelial nitric oxide synthase (eNOS). nih.govnih.gov This increased eNOS expression subsequently activates mTORC1 through a GTPase known as RagC. nih.gov The activation of mTORC1 via the eNOS-RagC pathway has been demonstrated to promote a specific form of mitochondrial apoptosis that is dependent on reactive oxygen species (ROS). researchgate.netnih.govnih.gov This mechanism highlights a pathway where this compound-induced stress shifts cellular processes towards apoptosis by activating, rather than inhibiting, a key metabolic signaling hub. scispace.com

In contrast to its inhibitory effects on some survival pathways, this compound can promote the activation of Signal Transducer and Activator of Transcription 5 (STAT5). mdpi.comnih.gov This effect has been observed in acute myeloid leukemia cells that have mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, specifically an internal tandem duplication (FLT3-ITD). nih.gov this compound causes the underglycosylated FLT3-ITD receptor to be trapped within the endoplasmic reticulum. nih.gov This intracellularly-retained pool of FLT3-ITD is still capable of signaling and efficiently activates STAT5, even while the activation of other downstream pathways like AKT and ERK is diminished. nih.gov

Interference with Bacterial Cell Wall Biosynthesis

While this compound is cytotoxic to eukaryotic cells, it also possesses potent antibacterial properties due to its structural similarity to the building blocks of the bacterial cell wall. nih.govresearchgate.net

The antibacterial activity of this compound stems from its ability to inhibit the enzyme Phospho-MurNAc-pentapeptide translocase, commonly known as MraY. nih.gov MraY is an essential enzyme in bacteria that catalyzes a critical step in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. researchgate.net this compound acts as a high-affinity competitive inhibitor of MraY, effectively competing with the enzyme's natural substrate, UDP-MurNAc-pentapeptide. nih.govgu.se The structure of tunicamycin mimics the nucleoside substrate, allowing it to bind to the MraY active site. nih.gov This binding blocks the translocase's function, halting the production of peptidoglycan and ultimately leading to bacterial cell death. nih.gov

Cellular Uptake Mechanisms of this compound

The entry of tunicamycin into mammalian cells, a critical step for its biological activity, remained a long-standing question until the identification of a specific transporter. nih.govpnas.org

Identification and Characterization of Putative Plasma Membrane Transporters (e.g., MFSD2A)

Research has identified the Major Facilitator Superfamily Domain Containing 2A (MFSD2A) as a key plasma membrane transporter for tunicamycin in human cells. nih.govsinobiological.combaderc.org This was discovered through a haploid genetic screen designed to find factors required for tunicamycin-induced cell death. nih.govpnas.org

MFSD2A is a member of the major facilitator superfamily of transporters, a large group of proteins known to transport a wide variety of substrates. nih.gov It is localized to the plasma membrane, which is consistent with its role as a transporter for substances entering the cell. nih.govpnas.org

Studies have shown a direct correlation between MFSD2A expression and cellular sensitivity to tunicamycin. nih.govsinobiological.com Depletion of MFSD2A, either through gene disruption or RNA interference, confers significant resistance to tunicamycin. nih.gov Conversely, overexpression of wild-type MFSD2A increases a cell's sensitivity to the compound and leads to a higher intracellular accumulation of tunicamycin. nih.govsinobiological.com

Further characterization revealed that MFSD2A functions as a sodium-dependent transporter for tunicamycin. sinobiological.com While MFSD2A itself is a glycoprotein, its N-glycosylation is not essential for its tunicamycin transport activity. sinobiological.com Mutational analyses have identified specific amino acid residues, such as Asp97 and Lys436, as being critical for the uptake of tunicamycin. sinobiological.com The C-terminal region of MFSD2A is also important for its proper localization to the plasma membrane, which is a prerequisite for its transport function. sinobiological.com

Interestingly, MFSD2A is also known as the primary transporter for docosahexaenoic acid (DHA) into the brain, where it is expressed in the endothelium of the blood-brain barrier. sinobiological.comwikipedia.org It transports DHA in the form of lysophosphatidylcholine (B164491) in a sodium-dependent manner. sinobiological.com The identification of MFSD2A as the tunicamycin transporter has provided a crucial piece of the puzzle in understanding the molecular mechanism of this potent glycosylation inhibitor. nih.gov

Table 2: Role of MFSD2A in this compound Uptake

| Aspect | Finding |

|---|---|

| Identification | Identified as a key transporter for tunicamycin via a haploid genetic screen. nih.govbaderc.org |

| Function | Acts as a sodium-dependent plasma membrane transporter for tunicamycin. sinobiological.com |

| Effect of Expression Levels | Depletion confers resistance; overexpression increases sensitivity and uptake. nih.govsinobiological.com |

| Structural Requirements | N-glycosylation of MFSD2A is not required for transport. sinobiological.com |

| Critical Residues | Asp97 and Lys436 are crucial for tunicamycin uptake. sinobiological.com |

| Localization | C-terminal region is vital for plasma membrane localization, which is essential for function. sinobiological.com |

| Other Substrates | Also transports docosahexaenoic acid (DHA) into the brain as lysophosphatidylcholine. sinobiological.comwikipedia.org |

Biological Activities and Research Applications of Tunicamycin C

Antimicrobial Properties in Research Models

Antibacterial Activity Against Gram-Positive Bacteria

Tunicamycin (B1663573) C has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. abcam.comtandfonline.comnih.gov Research has shown its efficacy against various strains, including Staphylococcus aureus and Bacillus subtilis. nih.govjst.go.jpnih.gov The primary mechanism of its antibacterial action involves the inhibition of cell wall synthesis. nih.gov In bacteria, tunicamycin targets and inhibits the enzyme MraY, which is crucial for the biosynthesis of peptidoglycan, a major component of the Gram-positive bacterial cell wall. nih.govresearchgate.net This inhibition disrupts the structural integrity of the cell wall, leading to morphological changes and ultimately cell death. jst.go.jp Studies have reported minimum inhibitory concentration (MIC) values for tunicamycin and its derivatives against Gram-positive bacteria, such as Bacillus thuringiensis, to be in the range of 0.008 to 2 µg/mL. tandfonline.com For certain strains of Staphylococcus aureus, the MIC values of tunicamycin compounds have been observed to be between 0.06 and 0.25 μg/mL. nih.gov

| Bacterial Strain | Reported MIC Range (µg/mL) | Reference |

|---|---|---|

| Bacillus thuringiensis | 0.008 - 2 | tandfonline.com |

| Staphylococcus aureus | 0.06 - 0.25 | nih.gov |

Antifungal Effects (e.g., against Candida albicans)

In addition to its antibacterial properties, tunicamycin C exhibits antifungal activity. abcam.comtandfonline.com Research has demonstrated its effectiveness against fungal pathogens such as Candida albicans. tandfonline.com The antifungal mechanism of tunicamycin is also linked to its ability to inhibit glycosylation, a process vital for the integrity of the fungal cell wall and the function of various glycoproteins. Studies have reported moderate antifungal activity of tunicamycin compounds against Candida albicans, with MIC values ranging from 2 to 32 µg/mL. tandfonline.com

Impact on Eukaryotic Cellular Processes In Vitro

Induction of Apoptosis and Programmed Cell Death Pathways

A significant area of research on this compound focuses on its ability to induce apoptosis, or programmed cell death, in various eukaryotic cell types. mdpi.comnih.govbiomolther.org This pro-apoptotic effect is a direct consequence of the induction of prolonged endoplasmic reticulum (ER) stress. hellobio.comnih.gov The accumulation of unfolded proteins triggers the Unfolded Protein Response (UPR), a signaling network that initially aims to restore ER homeostasis. nih.govresearchgate.net However, under conditions of sustained or unresolved ER stress, the UPR switches from a pro-survival to a pro-apoptotic response. nih.gov

Several key molecular pathways are implicated in tunicamycin-induced apoptosis. The UPR activates transcription factors such as C/EBP homologous protein (CHOP), which plays a critical role in mediating ER stress-induced cell death. e-century.usresearchgate.netspandidos-publications.com Tunicamycin treatment has been shown to upregulate the expression of CHOP, which in turn can lead to the activation of the mitochondrial apoptosis pathway. e-century.usresearchgate.net This involves the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis. nih.govresearchgate.net Specifically, the activation of caspase-9 and caspase-3 has been observed in cells undergoing apoptosis induced by tunicamycin. e-century.usnih.gov

Furthermore, research has shown that tunicamycin can sensitize cancer cells to apoptosis induced by other agents, such as TRAIL (tumor necrosis factor-related apoptosis-inducing ligand). nih.govnih.gov This suggests that by inducing ER stress, tunicamycin can lower the threshold for apoptosis induction by other stimuli.

Cell Cycle Arrest (e.g., G1 phase)

This compound has been consistently shown to cause cell cycle arrest, primarily in the G1 phase, in a variety of eukaryotic cells. wikipedia.orgcellsignal.comtoku-e.com This arrest prevents cells from progressing into the S phase, the DNA synthesis phase of the cell cycle. The mechanism underlying this G1 arrest is closely linked to the induction of the Unfolded Protein Response (UPR). pnas.org

Activation of the UPR by tunicamycin leads to the inhibition of cyclin D1 synthesis, a key regulator of G1 to S phase progression. nih.govpnas.org The reduction in cyclin D1 levels prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for the cell to pass the G1 checkpoint. pnas.org Additionally, the UPR can lead to the accumulation of CDK inhibitors, such as p27, which further contributes to the G1 arrest. nih.gov Studies have shown that the PERK branch of the UPR is a critical effector in this process, signaling the inhibition of cyclin D1 translation. pnas.org This cell cycle arrest is considered a protective mechanism, allowing the cell to halt proliferation while it attempts to resolve the protein folding stress in the ER. researchgate.net

| Cellular Process | Key Molecular Events | References |

|---|---|---|

| Induction of Apoptosis | ER stress, UPR activation, CHOP upregulation, Caspase activation | mdpi.com, nih.gov, e-century.us, researchgate.net |

| Cell Cycle Arrest | G1 phase arrest, Inhibition of Cyclin D1, UPR activation (PERK pathway) | wikipedia.org, nih.gov, pnas.org |

Modulation of Cell Proliferation and Adhesion

This compound has been shown to significantly impact cell proliferation and adhesion, primarily through its ability to inhibit N-linked glycosylation. This inhibition alters the function of key proteins involved in cell growth and cell-to-cell interactions.

In colorectal cancer (CRC) cell lines, such as HCT-116, low concentrations of this compound have been observed to inhibit cell proliferation. mdpi.com This effect is linked to the induction of functional E-cadherin-mediated cell-cell adhesion. mdpi.comspandidos-publications.com By inhibiting N-linked glycosylation, this compound can reprogram cell-cell adhesion in undifferentiated colon cancer cells, leading to a more differentiated-like phenotype and reduced proliferation. mdpi.com Similarly, in glioma cells, tunicamycin treatment has been demonstrated to suppress cell growth, migration, and invasion. spandidos-publications.com This is accompanied by a downregulation of proteins involved in metastasis, such as fibronectin, and an induction of E-cadherin. spandidos-publications.com

The inhibition of proliferation by this compound is also associated with cell cycle arrest. ebi.ac.ukspandidos-publications.com Studies have shown that treatment with tunicamycin can cause cells to arrest in the G1 phase of the cell cycle. ebi.ac.uk In glioma cells, this is correlated with the downregulation of cyclin D1 and cyclin D2 protein expression. spandidos-publications.com

Table 1: Effects of this compound on Cell Proliferation and Adhesion

| Cell Line | Effect | Key Molecular Changes | Reference |

|---|---|---|---|

| HCT-116 (Colon Cancer) | Inhibition of proliferation, induction of differentiated-like phenotype | Induction of E-cadherin-mediated cell-cell adhesion | mdpi.commdpi.com |

| Glioma Cells (BV-2, BC3H1) | Suppression of growth, migration, and invasion | Downregulation of fibronectin, cyclin D1, cyclin D2; induction of E-cadherin | spandidos-publications.com |

| Undifferentiated Colon Cancer Cells | Inhibition of proliferation | Induction of E-cadherin-mediated cell-cell adhesion | mdpi.com |

Effects on Protein Stability, Folding, and Secretion (e.g., α-glucosidase fromAspergillus niveus)

By inhibiting N-linked glycosylation, this compound directly interferes with the proper folding, stability, and secretion of many proteins. mdpi.comfrontiersin.org N-glycans are crucial for the quality control system in the endoplasmic reticulum (ER), ensuring that only correctly folded proteins are transported to the Golgi apparatus for secretion. frontiersin.org

A specific example of this is the effect of tunicamycin on α-glucosidase from the fungus Aspergillus niveus. nih.govresearchgate.net Treatment of A. niveus with tunicamycin results in the production of an under-glycosylated form of α-glucosidase. nih.gov While the production, secretion, and catalytic properties of the enzyme are not significantly interfered with, the under-glycosylated form exhibits reduced thermal stability. nih.gov This suggests that while N-glycans are not essential for the basic function of this particular enzyme, they play a role in stabilizing its protein conformation, likely by preventing aggregation of unfolded or partially folded proteins at high temperatures. nih.gov

Interestingly, the under-glycosylated α-glucosidase retained its ability to bind to jacalin, a lectin that recognizes O-glycans, but lost its affinity for concanavalin (B7782731) A, which binds to N-glycans. nih.gov This confirms that this compound specifically inhibits N-linked glycosylation without affecting O-linked glycosylation. nih.govresearchgate.net

**Table 2: Comparison of Fully-glycosylated and Under-glycosylated α-glucosidase from *Aspergillus niveus***

| Property | Fully-glycosylated α-glucosidase | Under-glycosylated α-glucosidase (Tunicamycin-treated) | Reference |

|---|---|---|---|

| Molecular Mass | ~56 kDa | ~56 kDa | nih.gov |

| pH Optimum | 6.0 | 6.0 | nih.gov |

| Temperature Optimum | 65°C | 65°C | nih.gov |

| Thermal Stability | More stable at high temperatures | Sensitive to high temperatures | nih.gov |

| Concanavalin A Binding | Binds | Does not bind | nih.gov |

| Jacalin Binding | Binds | Binds | nih.gov |

Influence on Immune Recognition and Evasion Mechanisms

Protein glycosylation is a critical post-translational modification that influences immune recognition and evasion. mdpi.comnih.gov Aberrant glycosylation patterns on the surface of cancer cells, known as tumor-associated carbohydrate antigens (TACAs), can modulate the immune response. mdpi.com this compound, by inhibiting N-linked glycosylation, can alter these cell surface glycans and thereby influence how immune cells recognize and interact with target cells. mdpi.comresearchgate.net

The process of glycosylation is intrinsically linked to both innate and adaptive immunity. nih.gov For instance, the function and stability of key players in the immune system, such as T-cell receptors and antibodies, are dependent on proper glycosylation. Alterations in glycosylation can affect cell signaling, adhesion, and immune evasion. mdpi.comnih.gov

Research has shown that inducing the unfolded protein response (UPR) with agents like tunicamycin can stimulate low-level production of inflammatory cytokines. frontiersin.org Furthermore, the UPR has been shown to intersect with pathways that regulate the transcription of type I interferons, which are crucial for antiviral responses. frontiersin.org In the context of viral infections, such as West Nile Virus, the UPR can be modulated by the virus to facilitate replication and evade the host's immune response. asm.org The use of tunicamycin in these studies helps to elucidate the role of ER stress and the UPR in these immune processes. asm.org

Alterations in Gene Expression Profiles (e.g., eNOS)

This compound-induced ER stress leads to significant changes in the gene expression profiles of treated cells. One of the most notably affected genes is endothelial nitric oxide synthase (eNOS or NOS3). In prostate cancer cells, sustained ER stress induced by tunicamycin leads to a remarkable upregulation of eNOS expression. nih.gov This upregulation was confirmed at both the mRNA and protein levels, with a more than 250-fold increase in eNOS mRNA observed after 72 hours of treatment. nih.gov

This increase in eNOS expression has been shown to activate the mTORC1 signaling pathway, which in turn promotes mitochondrial apoptosis in these cancer cells. nih.gov In human umbilical vein endothelial cells (HUVECs), tunicamycin treatment also resulted in a significant decrease in eNOS expression, contributing to endothelial dysfunction. nih.govresearchgate.net This suggests that the effect of tunicamycin on eNOS expression can be cell-type specific. Studies have also indicated that ER stress can reduce eNOS activity and gene expression, leading to vascular endothelial dysfunction. frontiersin.orgfrontiersin.org

Table 3: Effect of this compound on eNOS Expression

| Cell Line | Duration of Treatment | Effect on eNOS Expression | Downstream Effect | Reference |

|---|---|---|---|---|

| PC-3 (Prostate Cancer) | 72 hours | Significant upregulation (250-fold increase in mRNA) | Activation of mTORC1, mitochondrial apoptosis | nih.gov |

| HUVECs (Endothelial Cells) | 24 hours | Significant downregulation | Endothelial dysfunction | nih.govresearchgate.net |

| bEnd.3 (Brain Endothelial Cells) | Not specified | Decreased p-eNOS expression | Reversed by Escitalopram | frontiersin.orgfrontiersin.org |

Lysosomal Membrane Permeabilization in Specific Cell Lines

Recent research has uncovered a connection between this compound-induced ER stress and the integrity of lysosomes. In certain cell lines, treatment with tunicamycin can lead to lysosomal membrane permeabilization (LMP), which is the release of lysosomal contents, such as cathepsins, into the cytosol. semanticscholar.orgnih.gov

In Caco-2 human intestinal epithelial cells, tunicamycin-induced ER stress was associated with a loss of barrier function and cytotoxicity. semanticscholar.orgnih.gov This was linked to LMP, as evidenced by an accumulation of intracellular lysosomal contents. semanticscholar.org Similarly, in the pancreatic cancer cell line MIA PaCa-2, tunicamycin treatment resulted in a significant increase in cytosolic cathepsin B activity, indicating LMP. researchgate.net This suggests that in some cellular contexts, the cytotoxic effects of tunicamycin-induced ER stress may be mediated, at least in part, by the disruption of lysosomal integrity. semanticscholar.orgresearchgate.netresearchgate.net This lysosome-mediated cell death can occur independently of the mitochondrial apoptotic pathway. researchgate.net

This compound as a Research Tool in Cell Biology

Beyond its direct biological effects, this compound is widely utilized as a standard experimental tool in cell biology, particularly for the study of ER stress and the unfolded protein response (UPR).

This compound is a classical and potent inducer of ER stress. frontiersin.orgnih.gov By inhibiting N-linked glycosylation, it causes a buildup of unfolded and misfolded proteins within the ER lumen, which triggers the UPR. mdpi.complos.org The UPR is a complex signaling network initiated by three ER transmembrane sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). nih.gov

Researchers use tunicamycin to activate these UPR pathways in a controlled manner to study their downstream consequences. nih.gov This includes investigating the mechanisms of protein folding, quality control, and ER-associated degradation (ERAD). frontiersin.org Furthermore, tunicamycin is used to explore the links between prolonged or severe ER stress and the induction of apoptosis, autophagy, and inflammation. mdpi.comresearchgate.netresearchgate.net The ability to reliably induce the UPR with tunicamycin has been instrumental in elucidating the role of ER stress in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. mdpi.complos.org

Probing Glycosylation-Dependent Cellular Functions

This compound, a component of the tunicamycin complex, is a potent inhibitor of N-linked glycosylation, a critical post-translational modification of proteins. mdpi.comportlandpress.com This inhibition occurs in the endoplasmic reticulum (ER) by blocking the initial step of glycoprotein (B1211001) biosynthesis, specifically the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate (B84403). mdpi.commdpi.com By disrupting this fundamental process, this compound serves as an invaluable research tool to investigate the vast array of cellular functions that are dependent on proper protein glycosylation.

The inhibition of N-linked glycosylation by this compound has been shown to impact a variety of cellular processes, including cell-cell adhesion, cell signaling, and protein stability. portlandpress.comnih.gov For instance, in normal human epidermal keratinocytes, treatment with this compound resulted in reduced cell-cell adhesive strength. portlandpress.com This was attributed to impaired formation of desmosomes, which are crucial for maintaining the integrity of epidermal tissue. portlandpress.com The study demonstrated that desmosomal cadherins, such as desmogleins, are N-glycosylated, and inhibiting this modification with this compound leads to their improper function. portlandpress.com

Furthermore, this compound has been instrumental in elucidating the role of glycosylation in cancer biology. Aberrant glycosylation is a recognized hallmark of cancer, influencing tumor progression, metastasis, and chemoresistance. mdpi.comnih.gov Research has shown that this compound can inhibit the growth of various cancer cells by inducing the unfolded protein response (UPR) and subsequent apoptosis due to ER stress. mdpi.com For example, it has been found to sensitize lung cancer cells to cisplatin (B142131) by promoting the deglycosylation of pentraxin-3. mdpi.com In colorectal cancer cells, low concentrations of this compound induced E-cadherin-mediated cell adhesion, thereby inhibiting cell proliferation. nih.gov

The compound's ability to interfere with glycosylation also affects the function of membrane receptors. By inhibiting their glycosylation, this compound can impair their transport to the cell surface and subsequent signaling. nih.gov This has been observed with the epidermal growth factor receptor (EGFR) in head and neck squamous cell carcinoma cells, where this compound-induced inhibition of glycosylation led to decreased stability and signaling of the receptor. nih.gov

Investigation of Post-Translational Modifications and Protein Trafficking

This compound's primary mechanism of action, the inhibition of N-linked glycosylation, makes it a powerful tool for studying the broader consequences of altered post-translational modifications (PTMs) and their impact on protein trafficking. nih.govfrontiersin.org N-glycosylation is one of the most common PTMs and is essential for the proper folding, stability, and subcellular localization of many proteins synthesized in the endoplasmic reticulum (ER). mdpi.comnih.govfrontiersin.org

When N-glycosylation is blocked by this compound, newly synthesized proteins may fail to achieve their correct conformation, leading to an accumulation of unfolded or misfolded proteins within the ER. frontiersin.org This accumulation triggers a cellular stress response known as the unfolded protein response (UPR). mdpi.comfrontiersin.org The UPR aims to restore ER homeostasis by upregulating the expression of molecular chaperones involved in protein folding and activating the ER-associated degradation (ERAD) pathway to clear the misfolded proteins. frontiersin.org Thus, this compound is widely used to induce and study the molecular mechanisms of ER stress and the UPR.

The consequences of inhibiting glycosylation extend to the trafficking of proteins through the secretory pathway. Proper glycosylation can act as a quality control checkpoint, ensuring that only correctly folded proteins are transported from the ER to the Golgi apparatus and their final destinations. mdpi.com Inhibition of glycosylation can lead to the retention of glycoproteins in the ER. portlandpress.com For example, studies have shown that P-glycoprotein, a membrane transporter, requires glycosylation for its proper quality control in the ER and subsequent transport to the plasma membrane. mdpi.com However, the effects can be cell-type specific, as some studies have found that even with this compound-induced inhibition of N-glycosylation, P-glycoprotein can still be correctly localized to the plasma membrane without a loss of function in certain cell lines. mdpi.com

In the nematode Caenorhabditis elegans, this compound has been used to study the systemic effects of impaired glycosylation on development. researchgate.net By inhibiting the first step of the N-glycosylation pathway, researchers can investigate the roles of specific glycans in processes like oogenesis and larval development. researchgate.net Furthermore, combining this compound treatment with the knockdown of other genes involved in protein trafficking, such as those in the SNARE complex, has revealed synergistic effects, highlighting the intricate interplay between glycosylation and the cellular transport machinery. researchgate.net

Studies on Plant ER Stress Responses (e.g., Arabidopsis seedlings)

This compound is a widely utilized chemical tool to induce and investigate the endoplasmic reticulum (ER) stress response in plants, with Arabidopsis thaliana seedlings being a prominent model system. researchgate.netoup.compnas.org By inhibiting N-linked glycosylation, this compound causes the accumulation of unfolded proteins in the ER, thereby triggering the unfolded protein response (UPR). oup.compnas.org This response is a complex signaling network aimed at restoring ER homeostasis. mdpi.com

In Arabidopsis, this compound treatment leads to the transcriptional upregulation of a suite of ER stress-responsive genes. researchgate.net These include genes encoding molecular chaperones like Binding Protein (BiP) and calnexin, as well as protein disulfide isomerases, which aid in proper protein folding. researchgate.netpnas.org Time-series transcriptome analyses of this compound-treated Arabidopsis seedlings have identified hundreds of responsive genes, providing a global view of the genetic reprogramming that occurs during ER stress. researchgate.net

Key signaling components of the plant UPR have been identified through studies using this compound. One such component is the transcription factor AtbZIP60. pnas.org Upon ER stress induction by this compound, the mRNA of AtbZIP60 undergoes unconventional splicing, leading to the production of an active transcription factor that moves to the nucleus and activates downstream target genes, including BiP genes. pnas.org Another critical transcription factor, bZIP28, is a membrane-associated protein that, upon this compound-induced stress, is proteolytically cleaved. nih.gov Its N-terminal domain then translocates to the nucleus to regulate the expression of ER stress-responsive genes. nih.gov

Phenotypically, this compound-induced ER stress has tangible effects on plant growth and development. For instance, treatment of Arabidopsis seedlings with this compound has been shown to inhibit root growth. oup.com Furthermore, ER stress can interact with other abiotic stresses. Studies have demonstrated that this compound treatment can affect physiological parameters such as osmotic potential and relative water content in leaves. oup.com The use of this compound has been instrumental in uncovering the intricate signaling pathways that plants employ to cope with ER stress and maintain cellular function under adverse conditions. oup.commdpi.com

Structure Activity Relationships Sar and Analog Development of Tunicamycin C

Structure-Function Analysis of Tunicamycin (B1663573) C Homologs

The biological activity of tunicamycin is not uniform across its various homologs. These natural variants primarily differ in the length and branching of their fatty acyl chains, which significantly influences their inhibitory potency and cellular effects. fermentek.comnih.gov

Influence of Fatty Acyl Chain Length and Branching on Biological Activity

The fatty acyl chain of tunicamycin plays a crucial role in its biological activity. researchgate.netmdpi.com Tunicamycin is a mixture of homologs with fatty acyl chains varying in length, typically from 14 to 17 carbons, and exhibiting different branching patterns such as iso- and anteiso-forms. acs.orgresearchgate.net

Research has demonstrated that these variations in the fatty acyl chain directly impact the inhibitory activity of tunicamycin. nih.gov Studies on the inhibition of protein glycosylation have revealed that the potency of tunicamycin homologs is dependent on the concentration and the specific homolog used. nih.govresearchgate.net For instance, in eukaryotic systems, homologs with shorter fatty acyl chains have been shown to be less active. acs.org This trend is also observed in the binding to the bacterial enzyme MraY. acs.org

The abilities of different tunicamycin homologs to induce growth cone collapse in neuronal cells correlate with the length of their fatty acyl side chain. nih.govnih.govsemanticscholar.org Homologs with fatty acyl moieties shorter than the 16-carbon palmitic acid are less effective at inhibiting growth cone function, even though they may still be potent inhibitors of glycosylation. nih.govsemanticscholar.orgresearchgate.net This suggests that the fatty acyl chain contributes to activities beyond the inhibition of N-linked glycosylation. nih.govnih.govsemanticscholar.org

The hydrophobicity conferred by the fatty acid chain is also a key determinant of the molecule's pharmacokinetic properties. researchgate.netmdpi.com The chain is involved in anchoring tunicamycin to the endoplasmic reticulum, where glycoprotein (B1211001) synthesis occurs, thereby facilitating its access to the target enzyme. researchgate.net

Table 1: Influence of Tunicamycin Homolog Fatty Acyl Chain on Biological Activity

| Homolog Feature | Effect on Biological Activity | References |

|---|---|---|

| Chain Length | Longer chains generally show higher inhibitory activity against protein glycosylation and MraY. | acs.org |

| Chain Length | Homologs with fatty acyl chains shorter than 16 carbons are poor inhibitors of neuronal growth cone function. | nih.govsemanticscholar.orgresearchgate.net |

| Branching | The type of branching (iso- vs. anteiso-) contributes to the overall biological activity profile. | acs.orgresearchgate.net |

| Hydrophobicity | Affects pharmacokinetic properties and anchoring to the endoplasmic reticulum. | researchgate.netmdpi.com |

Role of the Aminosugar Moiety in Enzyme Recognition and Binding

The aminosugar moiety, specifically the N,N'-diacetyl chitobiose component in tunicamycin, is fundamental for its interaction with the target enzyme, GlcNAc-1-phosphate transferase (GPT). researchgate.netresearchgate.netnih.gov This part of the molecule is responsible for the initial recognition and binding to the enzyme. researchgate.netresearchgate.netnih.gov The interaction between the aminosugar and the enzyme is a critical step in the inhibition of N-linked glycoprotein biosynthesis. researchgate.netresearchgate.netnih.gov

Contribution of the Nucleoside Moiety to Binding Affinity and Potency

The nucleoside moiety, which includes a uracil (B121893) base, is another vital component for the biological activity of tunicamycin. researchgate.netresearchgate.netnih.gov This part of the molecule contributes significantly to the binding affinity and inhibitory potency. researchgate.netmdpi.comresearchgate.net The uracil moiety engages in π-π stacking interactions with specific amino acid residues in the active sites of both MraY and GPT, such as F228 in MraYCB and F249 in GPT. nih.gov This interaction helps to stabilize the binding of the inhibitor to the enzyme. researchgate.netresearchgate.net

The unsaturated nature of the uridine (B1682114) ring system is also considered important for its inhibitory potency. researchgate.netmdpi.com However, studies on tunicamycin analogs with a reduced uracil ring (dihydrouracil) have shown that the planarity of this ring may not be a major contributor to the interaction with MraY, in contrast to its importance for binding to GPT. acs.org This difference in the uracil binding pockets between the bacterial and human enzymes is a key area for exploiting selectivity in drug design. acs.org

Rational Design and Synthesis of Tunicamycin C Analogs

The significant cytotoxicity of tunicamycin in mammalian cells, a major hurdle for its clinical use as an antibiotic, has spurred the development of analogs with improved safety profiles. acs.orgnih.govresearchgate.net This has been largely approached through rational design and chemical modification of the tunicamycin scaffold.

Modifications for Enhanced Enzyme Selectivity (e.g., MraY vs. GPT)

A primary goal in developing tunicamycin analogs is to achieve selectivity for the bacterial enzyme MraY over its human homolog, GPT. osti.govnih.gov The structural differences between the active sites of these two enzymes provide a basis for such rational design. osti.govnih.gov

One successful strategy has been the modification of the aminosugar moiety. Recognizing that MraY's natural substrate contains a MurNAc sugar, researchers designed a tunicamycin analog where the GlcNAc was replaced with MurNAc. osti.govnih.gov This tunicamycin-MurNAc analog demonstrated biased specificity towards MraY, highlighting that the development of MraY-specific inhibitors is an achievable goal. nih.gov

Another key difference lies in the lipid-binding sites. In GPT, the fatty acyl tail of tunicamycin fits into a well-defined tunnel, whereas in MraY, the binding site is a wider, more exposed groove. acs.orgosti.govresearchgate.net This suggests that GPT is more sensitive to alterations in the fatty acyl chain of tunicamycin compared to MraY. acs.org

Furthermore, the binding pockets for the uracil and GlcNAc moieties are more solvent-accessible in MraY than in GPT. nih.gov This has been exploited to design MraY-selective analogs. nih.gov For example, modifications to the uracil ring, such as reduction to a dihydrouracil, have been explored to create inhibitors that are more selective for MraY. acs.org

Chemical Derivatization to Mitigate Off-Target Cellular Effects (e.g., TunR1, TunR2)

To reduce the toxicity of tunicamycin in eukaryotes, chemical derivatization has been employed to create analogs with fewer off-target effects. researchgate.netcaymanchem.com Two notable examples are TunR1 and TunR2, which are produced through selective catalytic hydrogenation of native tunicamycin. acs.orgresearchgate.netcaymanchem.com

TunR1 is characterized by the reduction of the trans-2,3-double bond in the N-acyl chain. acs.orgresearchgate.netcaymanchem.com In TunR2, both the N-acyl double bond and the double bond in the uracil ring are reduced, forming a 5,6-dihydrouracil. acs.orgresearchgate.netcaymanchem.com These modifications significantly decrease the analogs' ability to inhibit eukaryotic protein N-glycosylation while preserving their potent antibacterial activity. caymanchem.comscispace.com

TunR1 and TunR2 have been shown to retain their ability to enhance the activity of β-lactam antibiotics, a synergistic effect also observed with native tunicamycin. nih.gov This makes them promising candidates for combination therapies to combat antibiotic-resistant bacteria. caymanchem.comnih.gov The reduced toxicity of these analogs, particularly TunR2 which is essentially inactive in protein N-glycosylation bioassays, makes them potentially valuable as less-toxic synergistic enhancers for existing antibiotics. scispace.com

Table 2: Tunicamycin Analogs and Their Modifications

| Analog | Modification | Effect on Activity | References |

|---|---|---|---|

| Tunicamycin-MurNAc | GlcNAc replaced with MurNAc | Increased selectivity for MraY over GPT | osti.govnih.gov |

| TunR1 | Saturated fatty acyl chain | Retains antibacterial activity, reduced eukaryotic toxicity | acs.orgresearchgate.netcaymanchem.comscispace.com |

| TunR2 | Saturated fatty acyl chain and reduced uracil ring (5,6-dihydrouracil) | Retains antibacterial activity, significantly reduced eukaryotic toxicity | acs.orgresearchgate.netcaymanchem.comscispace.com |

Synthesis of Specific Analogs (e.g., Tunicamycin-MurNAc, 5'-epi-Tunicamycin-V)

The development of tunicamycin analogs is a critical area of research aimed at modulating its biological activity, potentially reducing toxicity while retaining or enhancing desired therapeutic effects.

Tunicamycin-MurNAc

In an effort to rationally design analogs with altered target selectivity, researchers have synthesized Tunicamycin-MurNAc. osti.gov The rationale for this specific modification is based on the structural differences between the eukaryotic and bacterial targets of tunicamycin. Tunicamycin inhibits human GlcNAc-1-P-transferase (hGPT) and the bacterial enzyme MraY. osti.gov The natural product's N-acetylglucosamine (GlcNAc) moiety is thought to mimic the GlcNAc part of the hGPT substrate (UDP-GlcNAc) and the N-acetylmuramic acid (MurNAc) portion of the MraY substrate (UDP-MurNAc-pentapeptide). osti.gov

Based on structural analysis of the tunicamycin binding site, an analog was designed to replace the GlcNAc sugar with a MurNAc sugar. osti.gov The synthesis of this Tunicamycin-MurNAc analog was achieved based on a recently published total synthesis of Tunicamycin V. osti.gov This strategic modification aims to create a molecule with potentially higher selectivity for the bacterial MraY enzyme over the human GPT enzyme, thereby offering a path to develop tunicamycin-based antibiotics with reduced off-target cytotoxicity. osti.gov

5'-epi-Tunicamycin-V

Early synthetic studies on the tunicamycin family led to the successful preparation of not only the natural product Tunicamycin V but also its stereoisomer, 5'-epi-Tunicamycin-V. caltech.eduacs.org A concise and convergent synthetic route was developed that enabled the preparation of these complex molecules. caltech.edumolaid.com Key features of this synthesis included the use of a silicon-mediated reductive coupling of an aldehyde and an allylic alcohol to construct the core undecose sugar structure of the molecule. molaid.com Furthermore, an efficient method was developed for creating the crucial trehalose-type glycosidic bond. molaid.com This synthetic strategy provided a versatile amino polyol intermediate, which serves as a flexible building block for producing various homologous tunicamycin antibiotics and their analogs, including 5'-epi-Tunicamycin-V. acs.orgmolaid.com

Computational Approaches in this compound SAR Studies

In silico methods, particularly molecular docking and dynamic simulations, have become indispensable for elucidating the structure-activity relationships of this compound. These computational studies provide detailed insights into how the molecule interacts with its protein targets at an atomic level.

Molecular Docking and Dynamic Simulations for Target Interaction (e.g., TK1, PKAc)

To understand the potential anticancer action of this compound, computational studies have identified thymidine (B127349) kinase 1 (TK1) and cAMP-dependent protein kinase catalytic subunit alpha (PKAc) as potential protein targets. nih.govresearchgate.netsciprofiles.com Molecular docking and molecular dynamics (MD) simulations were employed to investigate the interaction between this compound and these proteins. nih.govnih.gov

Induced fit docking, a method that accounts for the flexibility of the protein's binding site, was used to predict the binding poses of this compound to both TK1 and PKAc. nih.gov For the tetrameric TK1, all four potential binding sites were considered, while the catalytic subunit was the focus for PKAc. nih.govmdpi.com The results of these simulations revealed that the binding of this compound induced conformational changes in the three-dimensional structures of both TK1 and PKAc, which is suggestive of an inhibitory mechanism. nih.govresearchgate.net This interaction promotes a stable binding of this compound within the hydrophobic pockets of the target proteins. nih.govresearchgate.netresearcher.life

MD simulations further explored the stability of these interactions over time. For the this compound-bound TK1 complex, the simulation showed that the compound did not cause significant structural instability in the protein. nih.gov In contrast, the binding of this compound to PKAc resulted in more significant structural instability in the protein, while the ligand itself remained tightly bound throughout the simulation. nih.govresearchgate.net

| Computational Method | Target Protein | Key Finding |

| Induced Fit Docking | TK1, PKAc | Predicted binding poses and identified that this compound binds in hydrophobic pockets. nih.govresearchgate.net |

| Molecular Dynamics | TK1 | Binding did not cause significant structural instability in the protein. nih.gov |

| Molecular Dynamics | PKAc | Binding caused notable conformational changes and structural instability in the protein. nih.govresearchgate.net |

Identification of Key Residues in Ligand Binding

A crucial outcome of the computational analyses is the identification of specific amino acid residues within the target proteins that are key to the binding interaction. Serial validation studies have confirmed the important role of active site residues in stabilizing the binding of this compound to both TK1 and PKAc. nih.govresearchgate.netsciprofiles.com The interactions within the binding pockets are critical for the high binding affinity observed between this compound and these protein targets. nih.govresearchgate.net The large hydrophobic region of this compound is thought to interact favorably within the hydrophobic environments of the TK1 and PKAc binding pockets, which enhances the proficiency of protein-ligand binding. nih.gov

Thermodynamic Binding Free Energy Calculations

To quantify the strength and stability of the interaction between this compound and its targets, thermodynamic binding free energy calculations were performed. nih.govresearchgate.net Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used for these calculations. mdpi.com

These calculations complement the docking and simulation studies by providing a quantitative measure of binding affinity. researchgate.net The results indicated that this compound exhibits a high binding affinity for both TK1 and PKAc. nih.govresearchgate.netresearchgate.net This strong binding is a key factor in its potential to act as an inhibitor for these targets. nih.govresearchgate.net The thermodynamic data, in conjunction with the structural information from docking and MD simulations, provides a robust framework for understanding the molecular basis of this compound's activity and for guiding the design of new, more potent inhibitors. nih.govresearchgate.net

Advanced Methodologies in Tunicamycin C Research

Structural Biology Techniques for Tunicamycin-Protein Complexes

X-ray crystallography has been instrumental in elucidating the molecular basis of tunicamycin's inhibitory action on UDP-N-acetylglucosamine:dolichyl-phosphate N-acetylglucosaminephosphotransferase (GlcNAc-1-P-transferase, or GPT), the enzyme responsible for the first step of N-linked glycosylation in eukaryotes. nih.govosti.gov Crystal structures of human GPT (hGPT) in complex with tunicamycin (B1663573) have provided high-resolution insights into the binding mechanism. nih.govresearchgate.net

These studies reveal that hGPT crystallizes as a homodimer, with a single tunicamycin molecule binding to the cytosolic active site of each protomer. nih.gov The tunicamycin molecule is securely enclosed by specific loops within the enzyme, namely loop A and loop E. nih.govresearchgate.net This structural arrangement highlights the basis for the high-affinity binding and potent inhibition of GPT by tunicamycin. researchgate.net

The structural data obtained from X-ray crystallography provides a detailed roadmap for understanding the inhibitory mechanism of tunicamycin and for the rational design of new therapeutic agents. osti.govnih.gov

Table 1: Crystallographic Data of hGPT in Complex with Tunicamycin

| Parameter | Value |

| PDB ID | 6BW5 |

| Resolution | 3.4 Å |

| Space Group | P 1 21 1 |

| Unit Cell Dimensions (a, b, c) | 65.2 Å, 142.9 Å, 88.5 Å |

| Unit Cell Angles (α, β, γ) | 90°, 109.4°, 90° |

Data derived from structural studies of human GPT in complex with tunicamycin. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for characterizing the structure of large and flexible biomolecular complexes in their near-native states. americanpeptidesociety.orgnih.gov This method is particularly advantageous for studying protein complexes that are challenging to crystallize, which is often the case for membrane-associated proteins like GPT. nih.gov

In the context of tunicamycin research, cryo-EM can provide critical insights into the conformational dynamics of the GPT-tunicamycin complex. By flash-freezing samples in vitreous ice, cryo-EM preserves the natural structure of the complex, allowing for the visualization of different functional states. americanpeptidesociety.org Single-particle analysis, a common cryo-EM approach, involves averaging images of thousands of individual particles to generate a high-resolution 3D reconstruction. nih.gov

While specific cryo-EM studies focusing solely on the tunicamycin C-GPT complex are not extensively detailed in the provided search results, the principles of the technique are highly relevant. Cryo-EM could be employed to:

Capture potential conformational changes in GPT upon tunicamycin binding.

Study the interactions of the complex with other cellular components involved in the N-linked glycosylation pathway.

The continuous advancements in cryo-EM technology, including improved detectors and image processing algorithms, are making it an increasingly accessible and powerful tool for structural biologists studying complex biological systems like the tunicamycin-inhibited glycosylation machinery. nih.govelifesciences.org

Genomic and Proteomic Approaches

The production of tunicamycin and its analogs for research and potential therapeutic applications can be enhanced through heterologous expression systems. rsc.org This involves transferring the biosynthetic gene cluster (BGC) responsible for tunicamycin production from its native producer, such as Streptomyces chartreusis, into a more genetically tractable and high-yielding host organism. researchgate.net

High-throughput methodologies are crucial for efficiently cloning, expressing, and engineering these complex biosynthetic pathways. researchgate.net These approaches facilitate:

Rapid identification and cloning of the minimal gene set required for tunicamycin biosynthesis. researchgate.net

Optimization of expression levels of the biosynthetic enzymes in the heterologous host.

Engineering of the pathway to produce novel tunicamycin derivatives with improved properties. rsc.org

By utilizing well-characterized host strains, such as other Streptomyces species or even E. coli, researchers can overcome challenges associated with the slow growth and complex genetics of the native producers. researchgate.nettaylorandfrancis.com Genome mining techniques, guided by the known chemical structure of tunicamycin, have been successfully used to identify the complete BGC. researchgate.net Subsequent heterologous expression and metabolic engineering have not only confirmed the functions of the genes within the cluster but also paved the way for generating new tunicamycin analogs. researchgate.netrsc.org

Genome-wide expression microarray analysis is a powerful tool to understand the global transcriptional response of cells to tunicamycin-induced endoplasmic reticulum (ER) stress. nih.govresearchgate.net By inhibiting N-linked glycosylation, tunicamycin causes an accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR). nih.gov

Studies using microarrays have revealed that a significant portion of the expressed genome is affected by tunicamycin treatment. For instance, in human B cells, nearly half of the expressed genes showed significant changes in expression upon exposure to tunicamycin. nih.gov These analyses have identified the upregulation of well-known UPR target genes, including chaperones and folding enzymes. researchgate.netnih.gov

In neonatal rat cardiomyocytes, time-course experiments using RNA sequencing (a similar high-throughput transcriptomic technique) showed a time-dependent increase in the expression of key UPR genes such as Hspa5 (BiP), Hsp90b1, Calr, Ddit3, and Atf4. nih.gov Furthermore, these studies have highlighted other genes not previously well-associated with ER stress, expanding our understanding of the cellular response. nih.gov

Table 2: Selected Genes Upregulated in Response to Tunicamycin Treatment in Neonatal Rat Cardiomyocytes

| Gene | Fold Change (24h) | Function |

| Hspa5 (BiP) | > 8 | ER Chaperone |

| Hsp90b1 (Grp94) | > 6 | ER Chaperone |

| Calr (Calreticulin) | > 4 | ER Chaperone |

| Ddit3 (CHOP) | > 10 | Pro-apoptotic transcription factor |

| Atf4 | > 5 | Transcription factor |

Data adapted from a study on tunicamycin-induced ER stress. The fold changes are illustrative of significant upregulation. nih.gov

These genomic approaches provide a comprehensive view of the cellular pathways perturbed by this compound, offering insights into the complex network of stress responses. biorxiv.orgebi.ac.uk

Proteomic analyses complement genomic studies by providing a direct assessment of the changes in protein abundance and post-translational modifications in response to this compound. nih.gov Using techniques like stable isotope labeling with amino acids in cell culture (SILAC) combined with mass spectrometry, researchers can quantify thousands of proteins simultaneously. nih.gov

Studies on human neuroblastoma cells treated with tunicamycin have shown significant upregulation of proteins associated with the ER, particularly chaperones involved in protein folding. nih.gov Key upregulated proteins include the central ER stress regulator GRP-78 (BiP) and several of its co-chaperones and protein disulfide isomerases. nih.gov This reflects the cell's attempt to cope with the influx of unfolded proteins. researchgate.net

Furthermore, proteomic analyses have identified increases in components of the ER-associated protein degradation (ERAD) pathway, such as elements of the Sec61 complex, which is involved in retro-translocating misfolded proteins from the ER to the cytoplasm for proteasomal degradation. nih.gov The data also revealed an increase in aminoacyl-tRNA synthetases, suggesting a broad impact on protein synthesis machinery. nih.gov

These proteomic findings provide a detailed molecular picture of the cellular reprogramming that occurs under tunicamycin-induced ER stress, highlighting the key protein players involved in the adaptive and, ultimately, apoptotic responses. nih.govnih.gov

Biochemical and Biophysical Characterization

Advanced research on this compound relies on a suite of sophisticated biochemical and biophysical methods to elucidate its mechanisms of action, biosynthetic origins, and to distinguish it from other members of the tunicamycin family. These techniques provide critical insights into its specific interactions with cellular machinery.

Enzyme Kinetic Studies of GlcNAc Phosphotransferase and MraY Inhibition